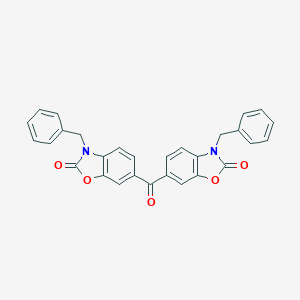
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and agriculture. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole has several biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that the compound can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potentially useful tool for studying these areas of research. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. Further research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole. One area of research is to further investigate its potential use as a fluorescent probe for detecting metal ions. Another area of research is to study its potential as a fungicide and insecticide in agriculture. Additionally, more research is needed to understand the mechanism of action of the compound and its potential applications in medicine. Further studies are also needed to determine its toxicity and safety in vivo.
Métodos De Síntesis
The synthesis of 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole involves the reaction of 4-methoxyphenyl hydrazine with 3-methyl-2-butenethiol in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with acetic anhydride to give the final compound. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been tested as a potential fungicide and insecticide. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
Nombre del producto |
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H16N2O2S/c1-10(2)8-9-19-14-16-15-13(18-14)11-4-6-12(17-3)7-5-11/h4-8H,9H2,1-3H3 |
Clave InChI |
YCCSMYOMZGNIOJ-UHFFFAOYSA-N |
SMILES |
CC(=CCSC1=NN=C(O1)C2=CC=C(C=C2)OC)C |
SMILES canónico |
CC(=CCSC1=NN=C(O1)C2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)
![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)




![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
